Octyl (2,4,5-trichlorophenoxy)acetate
Overview
Description
Octyl (2,4,5-trichlorophenoxy)acetate is a derivative of 2,4,5-Trichlorophenoxyacetic acid1. It has a molecular formula of C16H21Cl3O323.
Synthesis Analysis
The synthesis of metal complexes of octa-4,5-(2,4,5-trichlorophenoxy)phthalocyanine with magnesium, zinc, aluminum, and erbium was carried out by the nitrile method by reacting the previously obtained 4,5-di(2,4,5-trichlorophenoxy)phthalonitrile 1 with acetates and chlorides of the corresponding metals at 200–240°C4.
Molecular Structure Analysis
The molecular structure of Octyl (2,4,5-trichlorophenoxy)acetate consists of 16 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms25.
Chemical Reactions Analysis
Unfortunately, specific chemical reactions involving Octyl (2,4,5-trichlorophenoxy)acetate are not readily available in the search results.Physical And Chemical Properties Analysis
Octyl acetate is a colorless liquid that is moderately soluble in water. It has a pleasant, fruity odor, somewhat like that of oranges. Its molar mass is 172.26 g/mol. The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions6.Scientific Research Applications
Environmental Distribution and Behavior
- Distribution in Hydrophobic Environments: Octyl (2,4,5-trichlorophenoxy)acetate's distribution in hydrophobic environments, including its behavior in the octanol-water system, is significant for understanding its environmental impact. Research has quantitatively interpreted its distribution using equilibrium models, highlighting its partitioning behavior in different phases (Jafvert, Westall, Grieder, & Schwarzenbach, 1990) (Jafvert et al., 1990).
Adsorption and Environmental Fate
- Adsorption on Nano-Composite Materials: Studies on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a related compound) on poly-o-toluidine Zr(IV) phosphate have provided insights into its effective removal from aqueous solutions. This is crucial for environmental remediation and understanding the compound's fate in aquatic systems (Khan & Akhtar, 2011) (Khan & Akhtar, 2011).
Environmental Persistence and Distribution
- Persistence in Forest Ecosystems: Research on the persistence of 2,4,5-T in forest ecosystems provides insights into the environmental stability and degradation patterns of similar compounds like Octyl (2,4,5-trichlorophenoxy)acetate. This helps in understanding its long-term environmental impacts and bioaccumulation risks (Norris, Montgomery, & Johnson, 1977) (Norris et al., 1977).
Environmental and Biological Impact Studies
- Impact on Soil and Vegetation: Studies on the impact of related compounds on soil and vegetation, such as their accumulation and persistence in different environmental matrices, provide valuable information on the potential environmental risks and behaviors of Octyl (2,4,5-trichlorophenoxy)acetate (Radosevich & Winterlin, 1977) (Radosevich & Winterlin, 1977).
Analytical and Detection Methods
- Vibrational Spectroscopic Analysis: Advanced spectroscopic techniques have been employed to analyze the molecular structure and properties of similar compounds. Such methods are essential for the accurate detection and characterization of Octyl (2,4,5-trichlorophenoxy)acetate in various environments (Karthikeyan, Prince, Ramalingam, & Periandy, 2014) (Karthikeyan et al., 2014).
Bioremediation and Environmental Protection
- Bioremediation Studies: Investigations into the bioremediation of soils contaminated with related compounds like 2,4,5-Trichlorophenoxy acetic acid have shown the potential of specific microbial strains (e.g., Burkholderia cepacia) in mitigating the herbicide's impact on seed germination and soil health. This research is crucial for developing strategies to reduce the environmental footprint of Octyl (2,4,5-trichlorophenoxy)acetate (Gangadhara & Kunhi, 2000) (Gangadhara & Kunhi, 2000).
Safety And Hazards
Octyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin irritant, and eye irritant. Exposure can cause skin and eye irritation, and inhalation of its vapors may lead to respiratory issues7.
Future Directions
The future directions of Octyl (2,4,5-trichlorophenoxy)acetate are not explicitly mentioned in the search results. However, its parent compound, 2,4,5-Trichlorophenoxyacetic acid, is used as a herbicide1, suggesting potential applications in agriculture or related fields.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
octyl 2-(2,4,5-trichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWISAHTAQYMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180915 | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl (2,4,5-trichlorophenoxy)acetate | |
CAS RN |
2630-15-1 | |
Record name | Octyl 2-(2,4,5-trichlorophenoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2630-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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